molecular formula C13H20BNO2 B6174305 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]pyridine CAS No. 807611-11-6

4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]pyridine

Cat. No. B6174305
CAS RN: 807611-11-6
M. Wt: 233.1
InChI Key:
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Description

4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]pyridine (4-TMP) is an organic compound that is used in a variety of scientific applications, including organic synthesis, drug development, and biochemistry. 4-TMP is a versatile compound that has been used in a variety of reactions and has been found to be a useful tool for a variety of synthetic transformations.

Scientific Research Applications

4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]pyridine has been used in a variety of scientific research applications, including organic synthesis, drug development, and biochemistry. In organic synthesis, 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]pyridine has been used as a starting material for the synthesis of a variety of compounds, including heterocycles, carbocycles, and organometallic compounds. In drug development, 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]pyridine has been used as a building block for the synthesis of a variety of pharmaceuticals, including antibiotics, antifungals, and anticancer agents. In biochemistry, 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]pyridine has been used as a reagent for the synthesis of a variety of biomolecules, including proteins, peptides, and nucleic acids.

Mechanism of Action

The mechanism of action of 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]pyridine is not well understood. However, it is believed that the compound acts as an electron-donating group, which can facilitate the transfer of electrons from one molecule to another. This electron transfer is believed to be responsible for the various chemical reactions that 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]pyridine is involved in.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]pyridine are not well understood. However, it has been suggested that 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]pyridine may act as an antioxidant, which could potentially be beneficial in the prevention of certain diseases. Additionally, 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]pyridine has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.

Advantages and Limitations for Lab Experiments

4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]pyridine has several advantages for lab experiments, including its low cost, high reactivity, and its ability to act as both an electron-donor and an electron-acceptor. Additionally, 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]pyridine is stable under a wide range of conditions and is not toxic. However, 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]pyridine also has some limitations, such as its low solubility in water and its tendency to polymerize.

Future Directions

Future research on 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]pyridine should focus on further elucidating its mechanism of action and exploring its potential applications in drug development, organic synthesis, and biochemistry. Additionally, further studies should be conducted to better understand the biochemical and physiological effects of 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]pyridine and to identify potential therapeutic applications. Finally, further research should be conducted to optimize the synthesis of 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]pyridine and to develop more efficient and cost-effective methods for its production.

Synthesis Methods

4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]pyridine can be synthesized in a two-step process. The first step involves the reaction of 4-bromo-N,N-dimethylpyridine with 2-bromo-4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (BTM) in the presence of an aqueous base such as sodium hydroxide or potassium hydroxide. This reaction produces 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]pyridine. The second step involves the reaction of 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]pyridine with a suitable acid such as hydrochloric acid or sulfuric acid, which results in the formation of 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]pyridine.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]pyridine' involves the reaction of 4-bromopyridine with 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl magnesium bromide followed by oxidation with hydrogen peroxide.", "Starting Materials": [ "4-bromopyridine", "2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanol", "magnesium", "bromine", "hydrogen peroxide" ], "Reaction": [ "Step 1: Preparation of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl magnesium bromide by reacting 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanol with magnesium and bromine in anhydrous ether.", "Step 2: Reaction of 4-bromopyridine with 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl magnesium bromide in THF at room temperature to form the desired product.", "Step 3: Oxidation of the intermediate product with hydrogen peroxide in the presence of sodium hydroxide to obtain the final product." ] }

CAS RN

807611-11-6

Product Name

4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]pyridine

Molecular Formula

C13H20BNO2

Molecular Weight

233.1

Purity

95

Origin of Product

United States

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